2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Lipophilicity Drug-likeness Permeability

This 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034633-10-6) is a research-grade tool featuring a cyclopentylacetamide tail linked to a 2-(pyrazin-2-yl)-1H-imidazole head. With an optimal XLogP3 of 1 and TPSA of 72.7 Ų, it balances cellular permeability and low off-target liability, making it superior to lipophilic analogs for ADCY8-targeted assays and CNS penetration studies. Its 4 H-bond acceptor count renders it an ideal matched negative control in SAR investigations, while its hydrophilic benchmark profile enables calibration of DMPK assays, ensuring reproducible, high-impact results.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 2034633-10-6
Cat. No. B2901435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
CAS2034633-10-6
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C16H21N5O/c22-15(11-13-3-1-2-4-13)19-7-9-21-10-8-20-16(21)14-12-17-5-6-18-14/h5-6,8,10,12-13H,1-4,7,9,11H2,(H,19,22)
InChIKeyOXNOCXOUQIUEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034633-10-6) | Chemical Profile & Procurement Criticality


2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic small molecule (C16H21N5O, MW 299.37 g/mol) featuring a cyclopentylacetamide tail linked to a 2-(pyrazin-2-yl)-1H-imidazole head group [1]. This compound is not a widely profiled drug candidate but serves as a specialized research tool, primarily cataloged in chemical supplier libraries for medicinal chemistry and chemical biology screening [1]. Its value for procurement lies in its distinct topological and physicochemical signature within the 2-(pyrazin-2-yl)-1H-imidazol-1-yl ethyl acetamide series, which necessitates a structured, evidence-based evaluation rather than simple generic substitution with superficially similar analogs.

Why Generic Substitution Fails for 2-Cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide: Key Analog Differentiation


The 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide scaffold presents a unique interplay between rigidity and lipophilicity. Closely related in-class compounds, such as the thiophen-3-yl, benzyloxy, or 4-fluorophenylthio analogs, can exhibit vastly different membrane permeability, solubility, and target engagement profiles due to even minor variations in their N-acyl substituents [1]. Simple interchange based on a shared core structure is likely to lead to irreproducible biological results. The quantitative evidence below defines the measurable boundaries that mandate precise compound selection for meaningful scientific outcomes.

Quantitative Evidence Guide: 2-Cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide vs. Analogs


Lipophilicity (XLogP3) Differentiation from Closest Analogs

The target compound possesses a computed XLogP3 of 1, which positions it among the more hydrophilic members of its local analog series. Replacing the cyclopentyl group with a more hydrophobic moiety, such as a benzyloxy or 4-fluorophenylthio group, substantially increases lipophilicity, which can adversely affect aqueous solubility and off-target binding profiles [1]. This quantitative difference is critical for assay development where non-specific binding or poor solubility is a concern.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a TPSA of 72.7 Ų [1]. This value falls within a favorable range for potential blood-brain barrier penetration (typically below 90 Ų). Analogs with additional polar atoms, such as the 2-((4-fluorophenyl)thio) derivative, exhibit higher TPSA, which can restrict passive membrane diffusion and alter tissue distribution. This parameter is vital for researchers designing CNS-targeted probes or seeking to limit peripheral exposure.

Membrane permeability Oral bioavailability CNS penetration

Hydrogen Bond Acceptor/Donor Capacity and Pharmacophoric Rigidity

With exactly 1 hydrogen bond donor and 4 hydrogen bond acceptors, the target compound presents a well-defined, constrained pharmacophore compared to analogs like the 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, which introduces an additional ether oxygen that can serve as an extra H-bond acceptor and rotational degree of freedom [1]. The cyclopentyl group itself is a rigid, all-sp3 carbon ring that limits conformational flexibility relative to linear alkyl tails, potentially enhancing binding enthalpy to targets sensitive to entropy changes.

Molecular recognition Binding pose Selectivity

Optimal Scientific Application Scenarios Leveraging the Differentiation of 2-Cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide


Tool Compound for Adenylate Cyclase 8 (ADCY8) Probe Design

The computed physicochemical parameters (XLogP3=1, TPSA=72.7 Ų) position this compound favorably for intracellular target engagement. Researchers investigating ADCY8 (a cyclase with therapeutic relevance in cancer and cardiovascular biology) should prioritize this scaffold over more lipophilic analogs, as its balanced profile reduces off-target liabilities in cell-based assays [1].

Scaffold Optimization in CNS Disease-Focused Lead Libraries

With a TPSA well below the 90 Ų threshold for brain penetration, this compound serves as an optimal starting point for CNS drug discovery. Its single H-bond donor and rigid cyclopentyl group avoid the excessive flexibility that often leads to poor metabolic stability in derivatives like the 2-(thiophen-3-yl) analog, making it a superior early-stage hit for programs targeting neurodegenerative or psychiatric disorders [1].

Negative Control for H-Bond Acceptor-Dependent Assays

The defined count of 4 H-bond acceptors (compared to 5 for the ethoxy analog) allows this compound to be used as a matched negative control where a specific H-bond interaction with a target's binding site is hypothesized. Systematic removal of the extra acceptor prevents confounding results in structure-activity relationship (SAR) studies, enabling cleaner interpretation of binding data [1].

Formulation and Solubility Optimization Benchmark

Given its low XLogP3 of 1, this set acts as a hydrophilic benchmark for testing the impact of increasing lipophilicity on aqueous solubility and CYP450 inhibition within the series. Procurement teams can use this compound to calibrate DMPK assays, as its solubility behavior will contrast sharply with more problematic, higher XLogP analogs like the 2-((4-fluorophenyl)thio) derivative [1].

Quote Request

Request a Quote for 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.